(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate

Peptide Synthesis Chiral Purity Medicinal Chemistry

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS 77087-60-6), also known as H-L-Dap(Boc)-OMe or Nβ-Boc-L-2,3-diaminopropionic acid methyl ester , is a key protected derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). Characterized by a tert-butoxycarbonyl (Boc) group on its side-chain β-amine and a methyl ester on its α-carboxyl terminus, this compound is a fundamental chiral building block in organic and medicinal chemistry.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
CAS No. 77087-60-6
Cat. No. B015927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
CAS77087-60-6
Synonyms3-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-alanine Ethyl Ester;  (2S)-2-Amino-3-[(tert-butoxycarbonyl)amino]propionic Acid Methyl Ester
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)OC)N
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1
InChIKeyAXLHVTKGDPVANO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

77087-60-6 (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Core L-Dap Building Block for Orthogonal Peptide Synthesis and Pharmaceutical Research


(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS 77087-60-6), also known as H-L-Dap(Boc)-OMe or Nβ-Boc-L-2,3-diaminopropionic acid methyl ester [1], is a key protected derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap) [2]. Characterized by a tert-butoxycarbonyl (Boc) group on its side-chain β-amine and a methyl ester on its α-carboxyl terminus, this compound is a fundamental chiral building block in organic and medicinal chemistry . Its core value lies in enabling the precise, site-specific incorporation of the L-Dap residue into complex peptide chains , which is essential for constructing natural product analogs and bioactive compounds .

Why the L-Configuration and Orthogonal Protection of 77087-60-6 are Non-Negotiable for Precise Peptide Engineering


Generic substitution fails because (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is defined by two inseparable and functionally critical features: its L-stereochemistry and its orthogonal protecting group scheme . The L-configuration is a fundamental requirement for mimicking natural proteinogenic amino acids and ensuring correct biological activity in peptide therapeutics [1]. Using the incorrect D-enantiomer (Boc-D-Dap-OMe) can drastically alter peptide conformation and receptor interaction, leading to a loss of function or unforeseen pharmacological effects . Furthermore, the specific pairing of the acid-labile Boc group on the β-amine with a methyl ester on the α-carboxyl is not arbitrary; it is a deliberate design choice for orthogonal deprotection [2]. This allows chemists to selectively expose the α-amine for chain elongation while keeping the β-amine protected, a level of control not offered by unprotected L-Dap or derivatives with different protection schemes like Fmoc .

Quantitative Differentiation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (77087-60-6) for Procurement


High Optical Purity and Enantiomeric Excess for Consistent Biological Outcomes

The L-enantiomer (CAS 77087-60-6) and its hydrochloride salt (CAS 114559-25-0) are specified with high optical purity, ensuring the desired stereochemistry in final products. For the hydrochloride salt, a specific optical rotation of [α]D20 = +39 ± 2º (C=1 in DMF) is reported . In contrast, the D-enantiomer (Boc-D-Dap-OMe·HCl, CAS 363191-25-7) exhibits a different, but unspecified, optical rotation, confirming their distinct chiral properties . Furthermore, a manufacturer's specification for a closely related Boc-Dap-OMe·HCl derivative (CAS 181228-33-1) demonstrates an enantiomer content of ≤0.5% via HPLC, indicating an enantiomeric excess (ee) of ≥99% [1].

Peptide Synthesis Chiral Purity Medicinal Chemistry

High Chemical Purity Essential for High-Fidelity Peptide Assembly

The compound is routinely offered with a high degree of chemical purity. Multiple commercial suppliers specify a purity of ≥97% via HPLC for the free base (CAS 77087-60-6) and its hydrochloride salt (CAS 114559-25-0) . This is a quantifiably higher and more rigorously controlled specification compared to some generic, lower-purity offerings for related Dap derivatives, where purity is sometimes only listed as 95% .

Peptide Synthesis Chemical Purity Analytical Chemistry

Favorable LogP for Solubility and Handling in Standard Peptide Synthesis Workflows

The computed octanol-water partition coefficient (XLogP3-AA) for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is -0.1 [1]. This near-zero value suggests a balanced hydrophilicity/lipophilicity profile, which is often favorable for solubility in common organic solvents used in peptide synthesis, such as DMF and DCM. This contrasts with other protected L-Dap derivatives like Boc-Dap(Z)-OH (CAS 65710-57-8), which bear a more hydrophobic benzyl carbamate (Cbz) group and are expected to have significantly higher LogP values, potentially leading to different solubility characteristics and handling requirements .

Physicochemical Properties Solubility Peptide Chemistry

Validated Storage Stability for Long-Term Procurement Planning

Supplier documentation provides explicit, actionable storage guidelines. The free base (CAS 77087-60-6) is recommended for storage at 2-8 °C , while the more stable hydrochloride salt (CAS 114559-25-0) is specified for storage at 0-8 °C . In contrast, the storage conditions for the D-enantiomer (Boc-D-Dap-OMe·HCl, CAS 363191-25-7) are not consistently specified by its main suppliers , which introduces ambiguity and potential risk for laboratory inventory management.

Compound Stability Storage Laboratory Management

Proven Orthogonal Protection Strategy for Streamlined Synthesis of Complex Peptides

The compound's design is validated by its use in established synthetic protocols for generating orthogonally protected L-Dap methyl esters [1]. The specific pairing of the acid-labile Boc group on the β-amine with a base-labile methyl ester on the α-carboxyl is not a generic feature. This is a deliberate orthogonal protection strategy that is actively employed and reported in the primary literature [1]. This contrasts with other derivatives, such as Boc-Dap(Z)-OH (CAS 65710-57-8) or Boc-Dap(Fmoc)-OH (CAS 204197-28-4) , which utilize different protecting group pairs (e.g., Boc/Cbz or Boc/Fmoc) and therefore require different, often more complex, orthogonal deprotection sequences .

Orthogonal Protection Solid-Phase Peptide Synthesis SPPS

High-Value Application Scenarios for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (77087-60-6)


Solid-Phase Synthesis of L-Dap-Containing Bioactive Peptides and Peptidomimetics

This is the primary and most impactful application. The compound's orthogonal protection (Boc/methyl ester) allows for its seamless integration into standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows [1]. The L-configuration ensures the final peptide adopts the correct three-dimensional structure for biological activity. Its use is critical for synthesizing analogs of natural products containing the L-Dap residue, such as bleomycin and cyclotheonamide B, which are studied for their anticancer and antimicrobial properties [2].

Synthesis of Antibody-Drug Conjugate (ADC) Linkers and Payloads

The L-Dap residue, when incorporated via this protected building block, provides a unique, bifunctional handle for bioconjugation. The high chiral purity (ee ≥99%) is essential for constructing cleavable dipeptide linkers used in Antibody-Drug Conjugates (ADCs) [3], where the precise stereochemistry of the linker is crucial for the specific enzymatic cleavage that releases the cytotoxic payload inside target cancer cells [4]. Using the wrong enantiomer would likely render the linker uncleavable.

Development of Peptide-Based Enzyme Inhibitors and Receptor Ligands

In medicinal chemistry, this compound is used to introduce a positively charged side chain (after Boc deprotection) at specific positions in a peptide sequence. This can be used to probe enzyme active sites, create substrate analogs, or enhance binding affinity to a target receptor [2]. The high chemical purity (≥97%) of the building block is non-negotiable in this application, as impurities can lead to false positives or negatives in sensitive biochemical assays, wasting valuable research time and resources .

Preparation of Peptide Nucleic Acid (PNA) Monomers

L-Dap is a common backbone modification in Peptide Nucleic Acids (PNAs), which are synthetic DNA/RNA mimics used in antisense and antigene therapies and molecular diagnostics. The orthogonal protection of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate provides a straightforward route to PNA monomers with an additional functionalizable site on the backbone. This allows for the creation of modified PNAs with improved binding affinity, cell permeability, or with conjugated fluorescent probes for imaging applications .

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